

physical and chemical properties of 3-bromo-9-methyl-9H-carbazole

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Compound of Interest

Compound Name: 3-bromo-9-methyl-9H-carbazole

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Technical Guide: 3-bromo-9-methyl-9H-carbazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-bromo-9-methyl-9H-carbazole** (CAS No: 91828-08-9). This document consolidates essential data on its molecular structure, physicochemical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside an exploration of its significant role as a key intermediate in the development of advanced organic electronic materials. This guide is intended to serve as a critical resource for professionals engaged in materials science, organic synthesis, and pharmaceutical research.

Core Physical and Chemical Properties

3-bromo-9-methyl-9H-carbazole is a halogenated aromatic heterocyclic compound. The presence of the carbazole nucleus provides rigidity and specific electronic properties, while the bromine atom at the 3-position and the methyl group at the 9-position (nitrogen atom) offer sites for further functionalization and tuning of its characteristics.^[1]

Physicochemical Data

The fundamental physical and chemical properties of **3-bromo-9-methyl-9H-carbazole** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₀ BrN	[2][3]
Molecular Weight	260.13 g/mol	[2][3]
CAS Number	91828-08-9	[2][3]
Appearance	White to off-white powder/crystals	
Melting Point	76-79 °C	
Boiling Point	390.8 ± 24.0 °C (Predicted)	
IUPAC Name	3-bromo-9-methylcarbazole	[2]

Solubility Profile

While specific quantitative solubility data is not readily available in the literature, qualitative assessments indicate that **3-bromo-9-methyl-9H-carbazole** is sparingly soluble in water but demonstrates good solubility in various organic solvents. This is consistent with its largely nonpolar aromatic structure.

Solvent	Solubility
Water	Sparingly Soluble
Chloroform	Soluble
Methanol	Soluble
Dimethylformamide (DMF)	Soluble
Tetrahydrofuran (THF)	Soluble

Spectral and Analytical Data

Spectroscopic data is crucial for the identification and characterization of **3-bromo-9-methyl-9H-carbazole**. While experimentally determined spectra for this specific compound are not widely published, data from closely related analogs and predicted values provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally verified ^1H or ^{13}C NMR spectra for **3-bromo-9-methyl-9H-carbazole** were found in the reviewed literature. However, the ^1H NMR data for the closely related analog, 3-bromo-9-ethyl-9H-carbazole, is available and provides a strong basis for predicting the spectral features of the methyl derivative.^{[4][5]}

Reference ^1H NMR Data: 3-bromo-9-ethyl-9H-carbazole (700 MHz, CDCl_3)^{[4][5]}

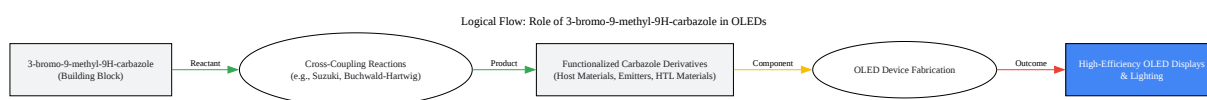
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.10	d	7.7	1H	Aromatic CH
7.63	d	2.5	1H	Aromatic CH
7.49	ddd	8.2, 7.1, 1.1	1H	Aromatic CH
7.42	d	8.2	1H	Aromatic CH
7.35	d	8.7	1H	Aromatic CH
7.24 (avg)	m	-	1H	Aromatic CH
7.16	dd	8.8, 2.5	1H	Aromatic CH
4.37	q	7.3	2H	N-CH ₂
1.45	t	7.3	3H	CH ₃

For **3-bromo-9-methyl-9H-carbazole**, the N-CH₂ quartet at ~4.37 ppm and the corresponding CH₃ triplet at ~1.45 ppm would be replaced by a singlet for the N-CH₃ group, expected to appear in the range of 3.7-4.0 ppm. The aromatic proton signals would be expected to show very similar chemical shifts and coupling patterns.

Chemical Reactivity and Applications

The chemical behavior of **3-bromo-9-methyl-9H-carbazole** is dictated by its functional groups: the electron-rich carbazole core, the reactive C-Br bond, and the N-methyl group.

- **Reactivity of the Bromine Atom:** The bromine atom at the 3-position is the primary site for synthetic modification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide range of functional groups, including aryl, vinyl, and amino moieties.^[1] This reactivity is fundamental to its use as a building block for more complex molecules.^[1]
- **Carbazole Core:** The carbazole ring system possesses excellent thermal stability and charge-transporting properties, making its derivatives highly valuable in materials science.^[6]
- **Applications in Organic Electronics:** The most significant application of **3-bromo-9-methyl-9H-carbazole** is as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs).^[1] By undergoing cross-coupling reactions, it is used to synthesize host materials, hole-transport layer (HTL) materials, and thermally activated delayed fluorescence (TADF) emitters, which are critical components for achieving high-efficiency and long-lasting OLED devices.^[6]



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Role of **3-bromo-9-methyl-9H-carbazole** in OLEDs.

Experimental Protocols

The synthesis of **3-bromo-9-methyl-9H-carbazole** is typically achieved in a two-step process starting from 9H-carbazole. The following protocols are based on established methodologies

for N-alkylation and subsequent electrophilic bromination of carbazoles.

Step 1: Synthesis of 9-methyl-9H-carbazole

This procedure outlines the methylation of the nitrogen atom of the carbazole ring.

- Materials:
 - 9H-Carbazole
 - Potassium hydroxide (KOH)
 - Methyl iodide (CH_3I)
 - Dimethylformamide (DMF)
 - Deionized water
 - Dichloromethane (CH_2Cl_2)
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - To a solution of 9H-carbazole (1.0 eq.) in DMF in a round-bottom flask, add powdered potassium hydroxide (1.5 eq.).
 - Stir the suspension vigorously at room temperature for 30 minutes.
 - Cool the mixture to 0 °C using an ice bath.
 - Add methyl iodide (1.2 eq.) dropwise to the suspension.
 - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

- Filter the resulting solid, wash thoroughly with water, and air dry.
- For further purification, dissolve the crude product in dichloromethane, wash with brine, dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield 9-methyl-9H-carbazole as a white solid.

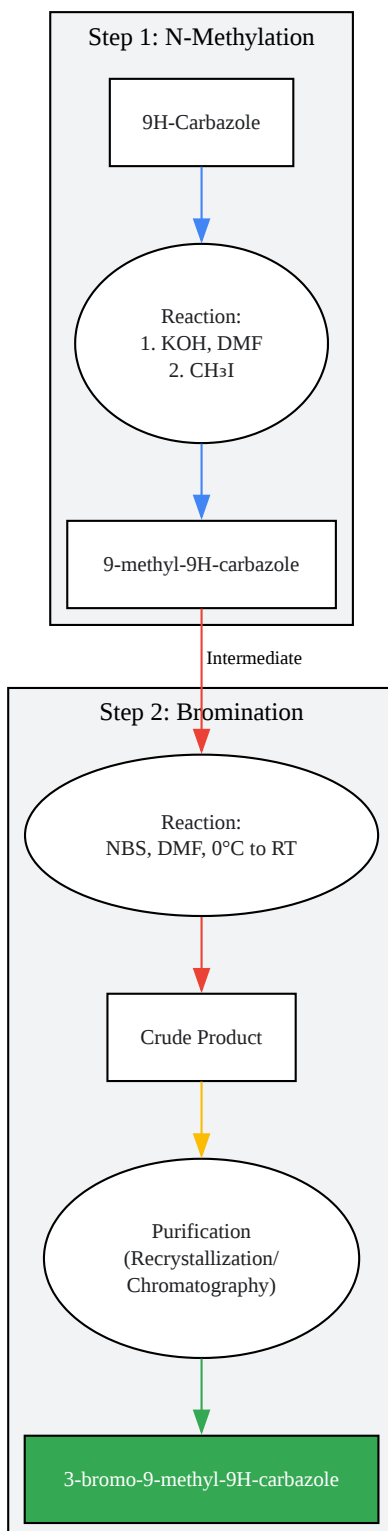
Step 2: Synthesis of 3-bromo-9-methyl-9H-carbazole

This protocol describes the regioselective bromination of 9-methyl-9H-carbazole.

- Materials:
 - 9-methyl-9H-carbazole (from Step 1)
 - N-Bromosuccinimide (NBS)
 - Dimethylformamide (DMF)
 - Deionized water
 - Ethyl acetate
 - Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - Dissolve 9-methyl-9H-carbazole (1.0 eq.) in DMF in a round-bottom flask protected from light.
 - Cool the solution to 0 °C in an ice bath.
 - In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of DMF.
 - Add the NBS solution dropwise to the cooled solution of 9-methyl-9H-carbazole over 30 minutes.
 - Allow the reaction mixture to warm to room temperature and stir for 24 hours.
 - Monitor the reaction by TLC until the starting material is consumed.

- Pour the reaction mixture into a large volume of cold deionized water to precipitate the crude product.
- Filter the precipitate under vacuum and wash with copious amounts of water.
- Dissolve the crude solid in ethyl acetate and dry the solution over anhydrous Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the resulting solid by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like methanol to afford pure **3-bromo-9-methyl-9H-carbazole**.

Synthesis Workflow for 3-bromo-9-methyl-9H-carbazole

[Click to download full resolution via product page](#)Synthesis of **3-bromo-9-methyl-9H-carbazole**.

Safety and Handling

3-bromo-9-methyl-9H-carbazole should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H332: Harmful if inhaled.
- Precautionary Measures:
 - Use only in a well-ventilated area or under a chemical fume hood.
 - Wear protective gloves, safety glasses, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a cool, dry, and well-ventilated area.
 - Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

Conclusion

3-bromo-9-methyl-9H-carbazole is a versatile and valuable intermediate compound, particularly within the field of organic electronics. Its well-defined physical properties, combined with the strategic placement of reactive sites, make it an ideal building block for the synthesis of complex, high-performance materials for OLEDs and other optoelectronic applications. The experimental protocols outlined in this guide provide a reliable pathway for its synthesis,

enabling further research and development. It is imperative that all handling and synthesis be conducted with strict adherence to safety protocols.

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